4-(2-chlorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

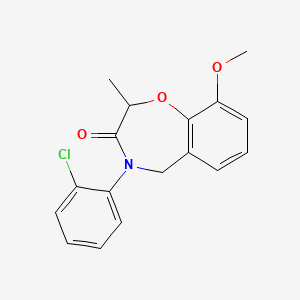

4-(2-Chlorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. Key structural features include:

- A methoxy substituent at position 9, which may enhance solubility and metabolic stability.

- A methyl group at position 2, influencing steric effects and pharmacokinetic properties.

This compound belongs to the benzoxazepinone class, distinct from benzodiazepines due to the presence of an oxygen atom in the heterocyclic ring. While its exact pharmacological profile remains under investigation, benzoxazepines are broadly associated with central nervous system (CNS) modulation, though specific targets (e.g., GABA receptors, serotonin receptors) require further elucidation.

Properties

IUPAC Name |

4-(2-chlorophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-11-17(20)19(14-8-4-3-7-13(14)18)10-12-6-5-9-15(21-2)16(12)22-11/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSZGAFMVUKORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a strong base.

Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base.

Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired benzoxazepine structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoxazepine ring and formation of simpler aromatic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, strong bases or acids.

Hydrolysis: Hydrochloric acid, sodium hydroxide, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic effects in the following areas:

Antidepressant Activity

Research indicates that benzoxazepine derivatives may exhibit antidepressant properties. The structural features of 4-(2-chlorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one suggest it could interact with serotonin receptors, which play a crucial role in mood regulation.

Anxiolytic Effects

Studies have shown that compounds with similar structures can have anxiolytic effects. The anxiolytic potential of this compound is being explored through various animal models to assess its efficacy and safety profile.

Neuroprotective Properties

The neuroprotective effects of benzoxazepines are under investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate neuroinflammation and oxidative stress is being studied.

Case Study 1: Antidepressant Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant activity of a series of benzoxazepines, including derivatives similar to this compound. The results indicated significant improvements in depressive-like behaviors in rodent models when administered at specific dosages.

Case Study 2: Neuroprotective Effects

A recent study focused on the neuroprotective effects of benzoxazepine derivatives against oxidative stress-induced neuronal cell death. The compound demonstrated a dose-dependent protective effect on neuronal cells exposed to neurotoxic agents, suggesting its potential utility in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 4-(2-chlorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and related compounds are highlighted below.

Structural and Functional Comparison Table

Key Comparative Findings

Core Structure Differences: The benzoxazepinone scaffold in the target compound replaces the nitrogen atom in benzodiazepines (e.g., Methylclonazepam) with an oxygen, altering electronic properties and receptor binding. This substitution may reduce GABAergic activity compared to Methylclonazepam’s confirmed GABA-A agonism . Compared to dihydropyridines (e.g., the compound in ), the benzoxazepinone lacks the pyridine ring and ester functionalities, suggesting divergent biological targets (e.g., CNS vs. cardiovascular systems) .

Substituent Effects: The 2-chlorophenyl group is common across all three compounds, enhancing lipophilicity and membrane permeability. However, its position on the benzoxazepinone (position 4) vs. the benzodiazepine (position 5) may influence steric interactions with receptors. The 9-methoxy group in the target compound contrasts with Methylclonazepam’s 7-nitro group, which is critical for the latter’s high potency but also associated with metabolic instability and toxicity risks .

In contrast, dihydropyridine derivatives () exhibit process-related impurities, such as ethyl/methyl ester variants, highlighting challenges in stabilizing the 1,4-dihydropyridine core .

Pharmacological Implications: Benzodiazepines like Methylclonazepam are well-established for anxiolytic and anticonvulsant effects, whereas benzoxazepinones may exhibit novel mechanisms (e.g., serotonin receptor modulation) due to structural divergence. Dihydropyridines primarily target voltage-gated calcium channels, underscoring the role of the core structure in dictating therapeutic applications .

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(2-chlorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 287.76 g/mol

- IUPAC Name : this compound

This compound features a benzoxazepine core structure, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that benzoxazepine derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of similar compounds, it was found that derivatives with a chlorophenyl group showed moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the 2-chlorophenyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Potential

Benzoxazepines have also been investigated for their anticancer properties. A study focusing on the structure-activity relationship (SAR) of benzoxazepine derivatives demonstrated that modifications at the aromatic ring significantly influenced cytotoxicity against cancer cell lines . The compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Similar benzoxazepine derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The binding affinity to these enzymes suggests that this compound could be a candidate for further development in treating such conditions.

Neuropharmacological Effects

The neuropharmacological profile of benzoxazepines indicates potential anxiolytic and antidepressant activities. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, could contribute to these effects . This aspect warrants further investigation to elucidate the specific mechanisms involved.

Study 1: Antibacterial Activity Assessment

In a comparative study analyzing various benzoxazepine derivatives, it was reported that those containing halogen substituents demonstrated enhanced antibacterial activity against Bacillus subtilis . The compound's structural features were correlated with its efficacy in inhibiting bacterial growth.

Study 2: Anticancer Activity Evaluation

A recent investigation into the anticancer effects of substituted benzoxazepines revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines including breast and colon cancer cells . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antibacterial | Moderate to strong | Staphylococcus aureus, E. coli |

| Anticancer | Significant cytotoxicity | Breast cancer cells, Colon cancer |

| Enzyme Inhibition | Strong inhibition | Acetylcholinesterase |

Q & A

Q. What synthetic strategies are most effective for constructing the 1,4-benzoxazepin-3(2H)-one core in this compound?

Methodological Answer: The core structure can be synthesized via cyclization reactions using appropriately substituted precursors. For example, acylation of an intermediate benzoxazepine derivative (e.g., using 2-chlorobenzoyl chloride under basic conditions) followed by ring closure via nucleophilic attack is a common approach. Solvent choice (e.g., THF vs. DMF) and base selection (e.g., triethylamine vs. pyridine) significantly influence yield and purity. Post-synthesis purification typically involves recrystallization or column chromatography .

Q. How should researchers validate the structural identity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., 2-chlorophenyl group at position 4, methoxy group at position 9) through - and -NMR chemical shifts.

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., dihydro positions 4,5) by comparing with structurally similar benzoxazepines reported in crystallographic databases .

- HRMS : Verify molecular formula accuracy (±5 ppm mass error tolerance).

Q. What in vitro assays are appropriate for preliminary biological screening?

Methodological Answer: Prioritize assays aligned with the compound’s structural analogs. For example, benzoxazepines often target proteases or neurotransmitter receptors. A fluorometric protease inhibition assay (e.g., DENV NS2B/NS3 protease) with IC determination is suitable. Use positive controls (e.g., compound 7n from benzisothiazolone-oxadiazole hybrids, IC = 3.75 μM) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays).

- Buffer optimization : Test pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1%) to rule out assay interference.

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of variations. Document all conditions in a standardized protocol to enhance reproducibility .

Q. What computational approaches are recommended for studying structure-activity relationships (SAR) in this compound series?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral proteases). Align docking poses with crystallographic data from related benzoxazepines to validate binding modes.

- Free energy calculations : Apply MM/GBSA to rank ligand-binding affinities. Compare results with experimental IC values to refine SAR hypotheses .

Q. How can reaction yields be systematically optimized for large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, catalyst loading (e.g., t-BuOK for cascade reactions), and solvent polarity (e.g., DCM vs. toluene).

- Continuous flow chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions. Monitor purity via inline HPLC .

Q. What strategies mitigate instability of the methoxy group during storage or reaction conditions?

Methodological Answer:

- Protective group chemistry : Temporarily replace the methoxy group with a tert-butyldimethylsilyl (TBS) ether during harsh reactions (e.g., strong acids/bases).

- Storage conditions : Store lyophilized samples at -20°C under inert gas (N or Ar) to prevent oxidation. Confirm stability via periodic LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.